2-Fluoro-4-desfluoro Bicalutamide
Overview
Description
2-Fluoro-4-Desfluoro Bicalutamide is an innovative synthetic antiandrogen . It exerts its effects by intricately impeding the androgen receptor .
Synthesis Analysis
Bicalutamide, a therapeutically important anti-androgen used in the treatment of hormone-sensitive cancers, may be synthesized from the appropriate halohydrin or epoxide . A one-pot hydroxysulfonylation reaction through a photocatalytic redox process has also been described .Molecular Structure Analysis
The molecular formula of this compound is C18H14F4N2O4S . The structure includes a sulfonyl group attached to a 2-fluorophenyl group, a cyano group attached to a trifluoromethylphenyl group, and a hydroxy group attached to a methyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 430.37 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are available .Scientific Research Applications
Synthesis and Chemical Characterization
2-Fluoro-4-desfluoro bicalutamide is a derivative of bicalutamide, a non-steroidal anti-androgen drug. The modification of bicalutamide by introducing a fluorine atom at specific positions has been explored to study its chemical properties and synthesis methods. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, demonstrates the potential for creating analogs with altered properties, offering an environmentally friendly and practical method for compound development (Zhang Tong-bin, 2012). Additionally, the development of simple processes for the preparation of impurities of bicalutamide, including bical-desfluoro and bical-2-fluoro, highlights the chemical interest in modifying bicalutamide's structure to study its synthesis pathways and potential applications (N. B. Bhise, D. Sathe, Tarur Radhakrishanan, R. Deore, 2009).
Analytical Method Development
The separation of fluorinated active pharmaceutical ingredients (APIs) from their desfluoro analogs, including compounds related to bicalutamide, has been a focal point in analytical chemistry due to their structural similarity. The use of bonded chiral selectors to superficially porous particles (SPPs) for separating these compounds demonstrates the importance of fluorination in enhancing analytical methodologies for pharmaceutical analysis (Chandan L Barhate, Zachary S. Breitbach, E. Pinto, E. Regalado, C. Welch, D. Armstrong, 2015).
Molecular Conformation and Biological Activity
Research into the environmental effects on molecular conformation of bicalutamide analogs, including those with modifications like 2-fluoro-4-desfluoro, has provided insights into their biological activities. These studies aim to understand how the conformation and stereochemistry of these compounds influence their function as androgen receptor antagonists, potentially leading to the development of more effective anti-cancer treatments (Hyun Joo, E. Kraka, D. Cremer, 2008).
Novel Fluorination Techniques
The exploration of novel fluorination techniques, such as cesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N-->O shift in bicalutamide derivatives, underscores the significance of fluorine incorporation in pharmaceuticals. These methods not only shed light on the synthetic flexibility of fluorine but also hint at the potential for creating bicalutamide derivatives with improved pharmaceutical properties (Renukadevi Patil, Wei Li, C. Ross, E. Kraka, D. Cremer, Michael L Mohler, J. Dalton, Duane D. Miller, 2006).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-desfluoro Bicalutamide is the androgen receptor . This receptor plays a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that regulate the development and maintenance of male characteristics.
Mode of Action
This compound is an anti-androgen . It works by binding to the androgen receptor , thereby competing with androgens . This competition blocks the action of androgens of adrenal and testicular origin, which stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
By blocking the androgen receptor, this compound inhibits the effects of androgens on the prostate. This leads to a decrease in prostate size and a reduction in the severity of symptoms of prostate cancer .
Pharmacokinetics
It is known that the compound is a derivative of bicalutamide, which is well-absorbed after oral administration
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, the compound slows down the growth of cancer cells, thereby helping to manage the symptoms of prostate cancer .
Future Directions
properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)15-5-3-2-4-14(15)19)16(25)24-12-7-6-11(9-23)13(8-12)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWHKCCUUFPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116931 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159977-36-2 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro bicalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-4-DESFLUORO BICALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1DYX669ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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